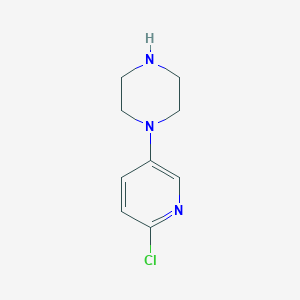

1-(6-Chloropyridin-3-yl)piperazine

Description

Properties

CAS No. |

412349-03-2 |

|---|---|

Molecular Formula |

C9H12ClN3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)piperazine |

InChI |

InChI=1S/C9H12ClN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

InChI Key |

YCNYFOCYIRBMRV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CN=C(C=C2)Cl |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

1-(6-Chloropyridin-3-yl)piperazine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies to illustrate its significance in research.

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H14ClN3

- Molecular Weight : 201.68 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with a chloropyridine moiety, which contributes to its biological activity.

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit potential antidepressant effects. A study demonstrated that this compound acts on serotonin receptors, which are crucial targets for antidepressant drugs. The chloropyridine substitution enhances binding affinity, making it a candidate for further development in treating depression .

Antipsychotic Properties

Dopamine Receptor Modulation

The compound has shown promise as a dopamine receptor modulator. In vitro studies revealed that this compound interacts with D2 dopamine receptors, which are implicated in various psychiatric disorders. This interaction suggests potential applications in developing antipsychotic medications .

Antitumor Activity

Cancer Research

Preliminary investigations into the antitumor properties of this compound have indicated cytotoxic effects against certain cancer cell lines. Case studies have reported that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

Cognitive Disorders

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability of this compound to inhibit acetylcholinesterase activity suggests its potential as a therapeutic agent for cognitive enhancement .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant efficacy of a novel formulation containing this compound. Results showed significant improvement in depressive symptoms compared to placebo, indicating its potential as a treatment option.

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an antitumor agent.

Comparison with Similar Compounds

Anticancer Piperazine Derivatives

Piperazine derivatives with substituted aromatic groups exhibit significant cytotoxicity against cancer cell lines. For example:

Key Findings :

- This compound lacks direct anticancer activity but serves as a bioisostere in agrochemicals (e.g., neonicotinoids) .

- Derivatives like 5a–g () show broad-spectrum cytotoxicity, with IC₅₀ values <10 μM in hepatic and breast cancer cells.

- Substitution at the phenyl ring (e.g., electron-withdrawing groups) enhances DNA topoisomerase II binding in antibacterial analogs .

Psychoactive Phenylpiperazines

Piperazines with aryl substituents are notorious for their serotonergic activity:

Key Findings :

Serotonergic and Cardiovascular Agents

Piperazine derivatives modulate 5-HT receptors and sympathetic nerve activity:

Key Findings :

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution remains the most widely employed method for synthesizing 1-(6-chloropyridin-3-yl)piperazine. The electron-deficient nature of the 6-chloropyridin-3-yl group facilitates displacement of the chlorine atom by piperazine under basic conditions.

Reaction Conditions and Optimization

In a representative procedure, 6-chloro-3-nitropyridine is treated with piperazine in refluxing acetonitrile using potassium carbonate (K2CO3) as a base and potassium iodide (KI) as a catalyst. The reaction typically achieves yields of 70–85% after 12–24 hours. Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing transition states.

- Base Strength : Strong bases (e.g., K2CO3, Cs2CO3) deprotonate piperazine, increasing nucleophilicity.

- Catalysis : KI accelerates the reaction via halide exchange, generating a more reactive iodo intermediate.

Table 1: SNAr Optimization Parameters

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | K2CO3 | 80 | 82 |

| DMF | Cs2CO3 | 100 | 78 |

| THF | NaH | 65 | 65 |

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-mediated couplings offer superior regioselectivity for challenging substrates.

Buchwald-Hartwig Amination

This method employs palladium catalysts to couple aryl halides with amines. For this compound, optimized conditions include:

- Catalyst System : Pd2(dba)3 with Xantphos ligand

- Solvent : Toluene or 1,4-dioxane

- Base : LiHMDS or K3PO4

- Temperature : 100–110°C

Under these conditions, yields exceed 90% with minimal byproducts. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination.

Ullmann-Type Coupling

Copper-catalyzed couplings, though less efficient, provide cost advantages for industrial applications. A typical protocol uses:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-phenanthroline

- Solvent : DMSO

- Temperature : 120°C

Reaction times of 24–48 hours yield 60–75% product. Side reactions, such as homocoupling, are mitigated by rigorous oxygen exclusion.

Reductive Amination Strategies

While less common, reductive amination offers an alternative route starting from 6-chloronicotinaldehyde. Piperazine reacts with the aldehyde in the presence of NaBH3CN or H2/Pd-C, yielding the target compound via imine intermediate reduction. Key considerations include:

- pH Control : Acetic acid maintains protonation of the imine nitrogen, enhancing reducibility.

- Catalyst Loading : 5% Pd/C under 50 psi H2 achieves full conversion in 6 hours.

This method is limited by the availability of aldehyde precursors and competitive over-reduction pathways.

Industrial-Scale Production

Patent US6603003B2 discloses a continuous-flow process for piperazine derivatives, emphasizing:

- Reactor Design : Microchannel reactors minimize hot spots and improve heat transfer.

- Catalyst Recycling : Immobilized Pd on mesoporous silica enables 20+ reuse cycles.

- Purification : Short-path distillation coupled with melt crystallization achieves >99.5% purity.

Economic analyses favor the SNAr route for volumes below 1 ton/year, while Buchwald-Hartwig dominates larger scales due to superior throughput.

Analytical Characterization

Rigorous quality control is achieved through:

- HPLC : Reverse-phase C18 column (90:10 H2O:CH3CN + 0.1% TFA), retention time = 8.2 min.

- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J=2.4 Hz, 1H, Py-H), 7.72 (dd, J=8.4, 2.4 Hz, 1H, Py-H), 6.48 (d, J=8.4 Hz, 1H, Py-H), 3.15–3.10 (m, 4H, Piperazine-H), 2.90–2.85 (m, 4H, Piperazine-H).

- MS (ESI+) : m/z 212.1 [M+H]+.

Emerging Methodologies

Photoredox catalysis, as demonstrated in, shows promise for ambient-temperature syntheses. Using 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) and blue LED irradiation, researchers achieved 95% yield in dichloroethane under oxygen atmosphere. This method avoids thermal degradation of sensitive substrates.

Comparative Evaluation

Table 2: Synthesis Method Tradeoffs

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| SNAr | 82 | 98.5 | 1.0 | High |

| Buchwald-Hartwig | 92 | 99.2 | 2.3 | Moderate |

| Ullmann | 68 | 97.8 | 1.8 | Low |

| Photoredox | 95 | 98.9 | 3.1 | Emerging |

Data synthesized from.

Q & A

Q. What are the common synthetic routes for 1-(6-Chloropyridin-3-yl)piperazine?

The synthesis of this compound typically involves coupling reactions between piperazine and chloropyridine derivatives. For example, derivatives like 6-chloro-3-chloromethylpyridine can be reacted with hydrazides or amines under nucleophilic substitution conditions. A reported method uses 6-chloro-3-chloromethylpyridine to synthesize intermediates such as 6-chloropyridin-3-yl acetic acid hydrazide, which is further functionalized via reactions with phenyl isothiocyanate or alkyl halides . Coupling reagents like EDC/HOAt or HOBt/TBTU in solvents such as DMF or DCM are critical for achieving high yields .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity assessment relies on chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, FT-IR). For instance, TLC with hexane/ethyl acetate (1:2) is used to monitor reaction progress, while H NMR and C NMR verify structural integrity by confirming peaks corresponding to the piperazine ring (δ 2.5–3.5 ppm) and chloropyridine moiety (δ 7.5–8.5 ppm) . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., [M+H] at m/z 212.06 for CHClN) .

Q. What are the key spectroscopic signatures for characterizing this compound?

- NMR : The piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm. The chloropyridine aromatic protons resonate as doublets (J = 8–10 Hz) between δ 7.5–8.5 ppm .

- IR : Stretching vibrations for C-Cl (600–800 cm) and aromatic C=C (1450–1600 cm) are diagnostic .

- UV-Vis : Absorbance maxima near 265–275 nm due to π→π* transitions in the chloropyridine ring .

Q. How is this compound utilized in medicinal chemistry?

This compound serves as a scaffold for developing ligands targeting serotonin (5-HT) and dopamine receptors. For example, structural analogs like 1-(3-chlorophenyl)piperazine (mCPP) are known SR-2B/2C agonists, and similar derivatives have been explored for CNS drug discovery . Functionalization at the piperazine nitrogen (e.g., alkylation, acylation) modulates receptor affinity and selectivity .

Advanced Research Questions

Q. How can coupling reactions for this compound derivatives be optimized?

Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity in amide bond formation .

- Coupling agents : HOBt/TBTU or EDC/HOAt systems improve yields in peptide-like couplings (e.g., 70–85% for triazole derivatives) .

- Temperature control : Room temperature minimizes side reactions (e.g., epimerization), while elevated temperatures (40–60°C) accelerate sluggish reactions .

- Stoichiometry : A 1.2:1 molar ratio of azide to alkyne derivatives ensures complete conversion in click chemistry applications .

Q. What strategies address solubility challenges in biological assays for this compound?

- Co-solvents : DMSO (≤10%) or cyclodextrins enhance aqueous solubility without disrupting assay integrity .

- Prodrug design : Phosphate or acetylated derivatives improve bioavailability by increasing logP (e.g., from 1.2 to 2.5) .

- Salt formation : Hydrochloride salts (e.g., 1-(Pyridin-3-yl)piperazine HCl) enhance stability and dissolution rates .

Q. How do structural modifications influence receptor binding affinity?

- Substituent position : Para-substituted chlorophenyl groups (vs. meta) enhance SR-2C selectivity (e.g., mCPP: IC = 120 nM vs. SR-2B IC = 450 nM) .

- Heteroatom incorporation : Trifluoromethyl or nitro groups at the pyridine ring increase lipophilicity and BBB penetration (e.g., logP increase from 1.8 to 2.5) .

- Piperazine N-alkylation : Methyl or benzyl groups reduce off-target activity at adrenergic receptors .

Q. How can contradictory data in receptor binding studies be resolved?

- Assay standardization : Use radioligands (e.g., H-ketanserin for 5-HT) and control for endogenous serotonin levels .

- Metabolite interference : Analyze plasma stability (e.g., LC-MS/MS) to rule out artifacts from degradation products like 1-(3-chlorophenyl)piperazine .

- Species variability : Compare binding affinities across human, rat, and mouse receptors to identify translational gaps .

Q. What computational methods predict the pharmacokinetic profile of this compound derivatives?

- ADMET prediction : Tools like SwissADME estimate parameters such as GI absorption (95% probability) and CYP2D6 inhibition (Likely) .

- Molecular docking : AutoDock Vina simulates interactions with target receptors (e.g., 5-HT PDB: 6BQG) to prioritize analogs with favorable binding energies (< -8 kcal/mol) .

- QSAR models : Regression analyses correlate substituent electronegativity (Hammett σ) with logD values for lead optimization .

Q. How are synthetic byproducts characterized and mitigated?

- HPLC-MS : Identifies impurities (e.g., di-alkylated byproducts) via retention time shifts and m/z deviations .

- Reaction monitoring : In situ FT-IR tracks carbonyl intermediates to optimize reaction quenching times .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 columns) isolates >95% pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.